molecular formula C13H9ClF3N3O2 B12439836 N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12439836
M. Wt: 331.68 g/mol
InChI Key: MHPUJTCHZQVTGJ-UHFFFAOYSA-N
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Description

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 3-chlorobenzaldehyde, trifluoromethyl ketone, and guanidine.

    Substitution Reactions: The chlorophenyl and trifluoromethyl groups are introduced through substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

    Glycine Addition: The final step involves the addition of glycine to the pyrimidine ring, which can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9ClF3N3O2

Molecular Weight

331.68 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9ClF3N3O2/c14-8-3-1-2-7(4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20)

InChI Key

MHPUJTCHZQVTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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